molecular formula C11H13NO4 B1321092 (3-Ethoxycarbonylaminophenyl)acetic acid CAS No. 741254-28-4

(3-Ethoxycarbonylaminophenyl)acetic acid

Cat. No. B1321092
M. Wt: 223.22 g/mol
InChI Key: OCSQVCLXVJHQIS-UHFFFAOYSA-N
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Description

“(3-Ethoxycarbonylaminophenyl)acetic acid”, also known as ECPPA, is a synthetic compound that belongs to the family of nonsteroidal anti-inflammatory drugs (NSAIDs). It has a molecular weight of 223.23 . The IUPAC name for this compound is {3-[(ethoxycarbonyl)amino]phenyl}acetic acid .


Molecular Structure Analysis

The molecular structure of “(3-Ethoxycarbonylaminophenyl)acetic acid” is represented by the formula C11H13NO4 . The InChI code for this compound is 1S/C11H13NO4/c1-2-16-11(15)12-9-5-3-4-8(6-9)7-10(13)14/h3-6H,2,7H2,1H3,(H,12,15)(H,13,14) .

Scientific Research Applications

Application in Plant Biology

  • Summary of the Application: Acetic acid, including “(3-Ethoxycarbonylaminophenyl)acetic acid”, plays an essential role in conferring tolerance to water deficit stress in plants . This mechanism of drought stress tolerance mediated by acetic acid has great potential for solving the global food crisis and preventing desertification caused by global warming .
  • Methods of Application or Experimental Procedures: The application of exogenous acetic acid to plants before starting to stop water supplies as a water deficit treatment increases the genome-wide basal level of histone acetylation . This is directly incorporated into histone H4 acetylation in A. thaliana .
  • Results or Outcomes: This novel mechanism of drought stress tolerance mediated by acetic acid via networks involving phytohormones, genes, and chromatin regulation has shown to increase tolerance to water deficit stress .

Safety And Hazards

The safety information for “(3-Ethoxycarbonylaminophenyl)acetic acid” indicates that it may be harmful if swallowed, inhaled, or in contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2-[3-(ethoxycarbonylamino)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c1-2-16-11(15)12-9-5-3-4-8(6-9)7-10(13)14/h3-6H,2,7H2,1H3,(H,12,15)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCSQVCLXVJHQIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=CC=CC(=C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40609839
Record name {3-[(Ethoxycarbonyl)amino]phenyl}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40609839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Ethoxycarbonylaminophenyl)acetic acid

CAS RN

741254-28-4
Record name {3-[(Ethoxycarbonyl)amino]phenyl}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40609839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
V Khlebnikov, SN Maiti, JVNV Prasad, FE Boyer… - …, 2007 - thieme-connect.com
The synthesis of a series of pyrazole, isoxazole, and aminopyrimidine ring-fused benzothiocycloheptane-derived oxazolidinones and their corresponding sulfone derivatives is …
Number of citations: 3 www.thieme-connect.com

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